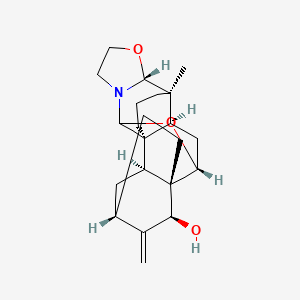

Spiramine D

描述

Structure

3D Structure

属性

分子式 |

C22H31NO3 |

|---|---|

分子量 |

357.5 g/mol |

IUPAC 名称 |

(1R,2S,3S,5S,7R,8R,12R,13R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol |

InChI |

InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18+,19?,20+,21-,22+/m0/s1 |

InChI 键 |

QSMGOIQENWNEMA-YYIAVMPWSA-N |

手性 SMILES |

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@@H]2OCC7 |

规范 SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7 |

同义词 |

spiramine D |

产品来源 |

United States |

Biosynthesis of Spiramine D

Identification and Elucidation of Biosynthetic Precursors to Spiramine Alkaloids

The journey to understanding the biosynthesis of spiramine alkaloids, including Spiramine D, begins with the identification of its foundational molecules. Through meticulous experimentation, scientists have pinpointed key precursors that are incorporated into the complex scaffold of these alkaloids.

Role of Diterpene Spiraminol as a Biosynthetic Intermediate

A pivotal discovery in the study of spiramine biosynthesis was the identification of the diterpene spiraminol as a direct precursor. nih.govacs.orgresearchgate.net Feeding experiments using in vitro cultured plantlets, combined with enzymatic transformations in cell-free extracts, have provided compelling evidence for this relationship. nih.govacs.org The structural similarity between spiraminol and the spiramine alkaloids suggested a biosynthetic link, which was later confirmed through these experimental approaches. nih.govresearchgate.net This established spiraminol as a key intermediate, a molecular stepping stone on the path to the final spiramine structures.

Incorporation of L-Serine as a Nitrogen Source

The defining characteristic of an alkaloid is the presence of a nitrogen atom, and identifying its origin is crucial to understanding its biosynthesis. In the case of spiramine alkaloids, the amino acid L-serine has been identified as a primary nitrogen source. nih.govacs.orgresearchgate.net Isotopic labeling studies, specifically using L-[2-¹³C,¹⁵N]serine, have been instrumental in this discovery. nih.govacs.orgresearchgate.net When this labeled serine is introduced into the biological system, the labels are subsequently detected in the spiramine A/B and C/D molecules, as confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS analyses. nih.govacs.orgresearchgate.net This direct incorporation demonstrates that L-serine provides the essential nitrogen atom required for the formation of the atisine-type diterpenoid alkaloid skeleton. nih.govacs.org

Enzymatic Transformations and Biosynthetic Pathways of Atisine-Type Diterpenoid Alkaloids

The conversion of simple precursors into the intricate structure of this compound is orchestrated by a series of highly specific enzymes. These biological catalysts mediate the complex chemical reactions that build and modify the alkaloid's framework.

Involvement of ent-Kaurene (B36324) Oxidases and Aminotransferases

The biosynthesis of atisine-type diterpenoid alkaloids is a multi-step process involving several key enzyme families. Among these, ent-kaurene oxidases and aminotransferases play critical roles. nih.govmdpi.comresearchgate.net ent-Kaurene oxidases are cytochrome P450 monooxygenases that are involved in the oxidation of the diterpene skeleton, a necessary step to prepare the molecule for the incorporation of nitrogen. mdpi.comresearchgate.net Following this activation, aminotransferases catalyze the transfer of an amino group from a donor molecule, such as L-serine, to the diterpene intermediate. mdpi.comresearchgate.net This transamination reaction is the crucial step that introduces the nitrogen atom, officially transforming the diterpene into a diterpenoid alkaloid. mdpi.com

Connecting Glycolysis, MVA/MEP, Serine Biosynthesis, and Diterpene Biosynthetic Pathways

The biosynthesis of this compound does not occur in isolation but is deeply integrated with primary metabolic pathways within the plant. The carbon skeleton of the diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. researchgate.netrsc.org These pathways, in turn, are fueled by intermediates from glycolysis. researchgate.net Concurrently, the nitrogen source, L-serine, is produced through its own biosynthetic pathway, which also has connections to glycolysis. researchgate.netfrontiersin.org Therefore, the formation of this compound represents a convergence of several fundamental metabolic routes, highlighting the interconnectedness of plant biochemistry. researchgate.net

Genomic and Transcriptomic Insights into Biosynthetic Machinery

The advent of advanced molecular biology techniques has allowed scientists to delve into the genetic blueprint that governs the production of this compound. By studying the genome and transcriptome of spiramine-producing plants, researchers can identify the specific genes and enzymes involved in the biosynthetic pathway. nih.govwikipedia.org

Gene Identification and Expression Patterns in Alkaloid Production

The biosynthesis of atisine-type alkaloids, including this compound, is a complex process involving the integration of several primary metabolic pathways. The complete biosynthetic pathway for atisine (B3415921) has been proposed to connect glycolysis, the mevalonate (MVA) and non-mevalonate (MEP) pathways, serine biosynthesis, and the diterpene biosynthetic pathway. nih.govnih.gov Studies focusing on Aconitum heterophyllum and Aconitum gymnandrum have been pivotal in identifying the specific genes involved. nih.govmdpi.com

Structurally, the core of atisine is derived from ent-atiserene. mdpi.com The formation of this precursor involves a cascade of enzymatic reactions starting from the upstream MVA and MEP pathways, which produce the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP). mdpi.com In A. gymnandrum, a total of 38 candidate genes have been identified as participating in this process, including those encoding enzymes for the MVA and MEP pathways, as well as various diterpene synthases. mdpi.com

Gene expression profiling has revealed significant differences in transcript levels between plant tissues with varying alkaloid content. In A. heterophyllum, atisine content is significantly higher in the roots than in the shoots (up to 0.37% in roots). nih.gov This difference in alkaloid accumulation corresponds with the expression patterns of key biosynthetic genes. nih.gov For instance, several genes in the glycolysis, serine biosynthesis, and diterpene biosynthesis pathways show 2- to 4-fold higher expression in roots compared to shoots. nih.govresearchgate.net

Further investigations comparing high-atisine-content (0.37%) and low-atisine-content (0.14%) accessions of A. heterophyllum have provided more direct evidence. nih.govresearchgate.net The roots of the high-content accession exhibited a 3- to 62-fold up-regulation of all selected candidate genes, confirming their strong association with atisine production. nih.govresearchgate.net

Table 1: Relative Gene Expression in A. heterophyllum Tissues

| Gene | Pathway | Fold Increase in Roots vs. Shoots |

|---|---|---|

| G6PI | Glycolysis | 1.67 |

| PFK | Glycolysis | 1.75 |

| ALD | Glycolysis | 3.60 |

| ENO | Glycolysis | 2.73 |

| PGDH | Serine Biosynthesis | Up-regulated |

| PSAT | Serine Biosynthesis | Up-regulated |

| KO | Diterpene Biosynthesis | Up-regulated |

| KH | Diterpene Biosynthesis | Up-regulated |

Co-expression Analysis of Genes in Atisine Biosynthesis

To decipher the regulatory networks governing the biosynthesis of atisine, researchers employ techniques like Weighted Gene Co-expression Network Analysis (WGCNA). mdpi.com This method identifies modules of genes that are co-expressed, suggesting they are functionally related and potentially co-regulated. mdpi.comnih.govnih.gov

A study on A. gymnandrum utilized WGCNA to analyze 11,661 genes expressed in the root, identifying several co-expression modules. mdpi.com The analysis successfully correlated specific modules with atisine content, pinpointing networks of genes likely involved in its biosynthesis. mdpi.comresearchgate.net Within these networks, "hub genes" are identified, which are highly connected nodes thought to be critical for the module's function. mdpi.com

In the A. gymnandrum study, a module designated "green" was strongly correlated with atisine production. mdpi.com Co-expression analysis of this module identified several hub genes, including six CYP450 and seven 2-ODD genes predicted to be involved in the later oxidative steps of atisine biosynthesis. mdpi.com Similarly, studies in A. heterophyllum have noted significant positive correlations between the expression levels of selected biosynthetic genes, which also suggests co-expression and a coordinated role in producing atisine. nih.gov

Table 2: Identified Hub Genes in Atisine Biosynthesis from A. gymnandrum

| Gene Type | Description | Putative Role |

|---|---|---|

| CYP450s (6 genes) | Cytochrome P450 monooxygenases | Hydroxylation and other oxidative modifications of the diterpene skeleton. mdpi.com |

| 2-ODDs (7 genes) | 2-oxoglutarate-dependent dioxygenases | Oxidative steps in the formation of the final alkaloid structure. mdpi.com |

| AgCPS5 | ent-8,13-CPP synthase | A diterpene synthase involved in forming a precursor to ent-atiserene. mdpi.com |

| AgKSL1 | Kaurene synthase-like | Combines with CPS products to form the ent-atiserene skeleton. mdpi.com |

Synthetic Endeavors for Spiramine D

Strategies for Collective Total Synthesis of Atisane-Type Diterpenes and Atisine-Type Diterpenoid Alkaloids

A significant advancement in the field has been the development of collective total synthesis strategies, which aim to produce a variety of structurally related natural products from a common intermediate. This approach is particularly well-suited for the atisane-type diterpenes and atisine-type diterpenoid alkaloids, including Spiramine D, which share a common biosynthetic origin and structural motifs. nih.govsci-hub.sethieme-connect.com

First Total Syntheses of (±)-Spiramine D

A landmark achievement was the first total synthesis of (±)-Spiramine D, as part of a collective synthesis that also yielded (±)-spiramilactone B, (±)-spiraminol, (±)-dihydroajaconine, and (±)-spiramine C. nih.govnii.ac.jp This work established a viable synthetic route to these architecturally complex molecules, paving the way for further exploration of their chemical and biological properties. nih.gov The successful synthesis confirmed the proposed structures of these natural products and demonstrated the feasibility of a unified synthetic approach. researchgate.net

Stereoselective Construction of Polycyclic Frameworks

A critical challenge in the synthesis of this compound lies in the stereoselective construction of its intricate polycyclic framework, which features a unique bicyclo[2.2.2]octane core. researchgate.net Researchers have successfully employed a variety of strategies to address this challenge, including leveraging intramolecular reactions to control the formation of multiple stereocenters in a single step. skidmore.educhemrxiv.org The development of methods for the diastereoselective construction of these complex ring systems has been a key enabling factor in the successful total syntheses. researchgate.netmdpi.com

Key Methodologies and Reaction Sequences in this compound Synthesis

The successful syntheses of this compound and its congeners have relied on the strategic application of several powerful chemical transformations. These key reactions have enabled the efficient and controlled construction of the complex molecular architecture.

Application of Cycloisomerization Reactions

Ruthenium-catalyzed 1,7-enyne cycloisomerization has emerged as a highly effective method for constructing the functionalized tetracyclic atisane (B1241233) skeleton, a core structural feature of this compound. nih.govresearchgate.net This reaction proceeds with high efficiency and diastereoselectivity, allowing for the rapid assembly of a significant portion of the molecular framework. nih.gov The strategic use of cycloisomerization highlights the power of transition metal catalysis in modern natural product synthesis. researchgate.netthieme-connect.com

Tandem Retro-Diels-Alder/Intramolecular Diels-Alder Sequences

To construct the challenging tricyclo[6.2.2.0] ring system present in the synthetic precursors to this compound, a tandem retro-Diels-Alder/intramolecular Diels-Alder sequence was ingeniously employed. nih.gov This elegant cascade reaction allows for a significant increase in molecular complexity in a single transformation, demonstrating the efficiency of tandem processes in organic synthesis. masterorganicchemistry.comrsc.orgresearchgate.net

Intramolecular Azomethine Ylide-Based 1,3-Dipolar Cycloaddition Approaches

The formation of nitrogen-containing heterocyclic rings is a crucial aspect of alkaloid synthesis. In the context of this compound synthesis, intramolecular 1,3-dipolar cycloaddition reactions involving azomethine ylides have proven to be a valuable tool. wikipedia.orgrsc.orgresearchgate.netmdpi.comnih.gov These reactions allow for the stereocontrolled formation of pyrrolidine (B122466) rings, which are key components of the atisine (B3415921) alkaloid scaffold. wikipedia.orgrsc.org The ability to generate the reactive azomethine ylide in situ and have it undergo a subsequent intramolecular cycloaddition provides a powerful and efficient method for constructing complex, nitrogen-containing polycyclic systems. rsc.org

Biomimetic Transformations in Late-Stage Synthesis

The total synthesis of complex natural products often draws inspiration from the biosynthetic pathways that occur in nature. This approach, known as biomimetic synthesis, can offer elegant and efficient solutions to constructing intricate molecular architectures. In the context of this compound, a notable example of a late-stage biomimetic transformation was a key feature in the collective total syntheses of atisine-type diterpenoid alkaloids. researchgate.netnih.gov This strategy highlights the efficiency of mimicking nature's synthetic logic to achieve molecular complexity.

Researchers have successfully accomplished the first total syntheses of a series of structurally complex and biogenetically related alkaloids, including (±)-spiramine D. nih.govoup.com A pivotal moment in this synthetic endeavor was the late-stage biomimetic transformation of a related compound, spiramilactone B, into other members of the alkaloid family. researchgate.netnih.gov This approach underscores the interconnectedness of these natural products from a biosynthetic perspective. thieme-connect.com

The synthetic route was designed to first construct the atisane-type diterpene skeleton, which then served as a common precursor for the more complex atisine-type diterpenoid alkaloids like this compound. nih.gov The highlights of this synthesis include a highly efficient and diastereoselective 1,7-enyne cycloisomerization to build the functionalized tetracyclic atisane skeleton. nih.gov

While the direct biomimetic transformation to this compound from a precursor is a part of a larger, collective synthesis, the specific, detailed steps of this individual transformation are often embedded within the broader synthetic scheme for the entire family of related alkaloids. The research by Liang Xu and colleagues at Sichuan University was instrumental in demonstrating the feasibility of these transformations. nih.govoup.com Their work on the total synthesis of (±)-spiramine D, alongside (±)-spiramilactone B, (±)-spiraminol, (±)-dihydroajaconine, and (±)-spiramine C, represents a significant achievement in the field of natural product synthesis. nih.govoup.com

The following table outlines the key compounds involved in the collective synthesis leading to this compound.

| Compound Name | Molecular Formula | Role in Synthesis |

| (±)-Spiramine D | C₂₂H₃₁NO₃ | Final target molecule in the collective synthesis. |

| (±)-Spiramilactone B | C₂₂H₂₉NO₄ | Precursor for late-stage biomimetic transformations. |

| (±)-Spiraminol | C₂₂H₃₃NO₃ | A related atisine-type diterpenoid alkaloid. |

| (±)-Dihydroajaconine | C₂₂H₃₅NO₃ | A related atisine-type diterpenoid alkaloid. |

| (±)-Spiramine C | C₂₂H₃₁NO₂ | A related atisine-type diterpenoid alkaloid. |

This biomimetic approach not only provides a pathway to these complex molecules but also lends support to the proposed biosynthetic relationships among the atisine-type diterpenoid alkaloids. thieme-connect.com The ability to convert one member of the family into another through a laboratory synthesis that mimics a natural process is a powerful tool in both synthetic chemistry and in understanding the chemical logic of living organisms.

Biological Activities and Mechanistic Investigations of Spiramine D and Derivatives

In Vitro Biological Activities

Derivatives of Spiramine C and Spiramine D have been shown to induce apoptosis in cancer cells. nih.gov Specifically, studies have demonstrated that derivatives containing an α,β-unsaturated ketone functional group are effective at triggering apoptosis. nih.gov This cytotoxic activity extends to various tumor cell lines, including the multidrug-resistant MCF-7/ADR breast cancer cell line. nih.gov

A significant finding is that these spiramine derivatives can induce apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak. nih.gov Research using Bax/Bak double-knockout mouse embryonic fibroblast (MEF) cells confirmed that the compounds retained their apoptotic-inducing capabilities. nih.govacademictree.org The results indicated that the presence of an oxazolidine (B1195125) ring is essential for this activity, and derivatives that possess a double 'Michael reaction acceptor' group show significantly increased potency in both inducing apoptosis and general cytotoxicity against tumor cells. nih.gov This suggests that spiramine derivatives with an α,β-unsaturated ketone group represent a class of anticancer agents capable of inducing apoptosis through a Bax/Bak-independent pathway. nih.gov

Table 1: Apoptotic Activity of Spiramine C/D Derivatives

| Feature | Observation | Source |

|---|---|---|

| Active Moiety | α,β-unsaturated ketone | nih.gov |

| Target Cells | Various tumor cell lines, including multidrug-resistant MCF-7/ADR; Bax(-/-)/Bak(-/-) MEFs | nih.gov |

| Essential Structure | Oxazolidine ring | nih.gov |

| Potency Enhancement | Presence of a double 'Michael reaction acceptor' group | nih.gov |

| Apoptotic Pathway | Bax/Bak-independent | nih.gov |

Spiramine C and D, isolated from the Chinese herbal medicine Spiraea japonica, have demonstrated anti-inflammatory effects in in vitro models. nih.govresearchgate.net The biological activities of atisine-type diterpenoid alkaloids, the class to which this compound belongs, include anti-inflammatory properties. rsc.orgmdpi.com Research has shown that a mixture of Spiramine C and D can inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.

Table 2: Anti-inflammatory Activity of Spiramine C/D

| Compound | Assay | Activity (Inhibition of NO production %) | Source |

|---|---|---|---|

| Spiramine C/D | Curative Effect | 53.94% | rsc.orgnih.gov |

| Spiramine C/D | Protective Effect | <20% | rsc.orgnih.gov |

Atisine-type diterpene alkaloids from Spiraea japonica have been evaluated for their ability to inhibit platelet aggregation. nih.gov Studies revealed that many of these alkaloids, including derivatives of Spiramine C, significantly inhibit platelet aggregation induced by Platelet-Activating Factor (PAF) in a concentration-dependent manner. nih.govresearchgate.net This inhibitory action was found to be selective, as the compounds generally had no effect on aggregation induced by ADP or arachidonic acid. nih.govresearchgate.net

However, certain derivatives, such as Spiramine C1, exhibited a broader, non-selective antiplatelet action. researchgate.net Spiramine C1 was found to inhibit platelet aggregation induced not only by PAF but also by ADP and arachidonic acid. researchgate.net Structure-activity relationship studies have indicated that both the oxygen substitution at the C-15 position and the presence of an intact oxazolidine ring are crucial for the antiplatelet aggregation effects of spiramine alkaloids. researchgate.netresearchgate.net

Table 3: Antiplatelet Aggregation Activity of Spiramine C1

| Inducing Agent | IC₅₀ Value (µM) | Source |

|---|---|---|

| PAF | 30.5 ± 2.7 | researchgate.net |

| ADP | 56.8 ± 8.4 | researchgate.net |

| Arachidonic Acid | 29.9 ± 9.9 | researchgate.net |

Research into the broader family of spiramine alkaloids has identified potential antimicrobial properties. biosynth.com Spiramine A, a related diterpene alkaloid, has demonstrated antimicrobial activity. medchemexpress.comchemsrc.com The mechanism of action for Spiramine A is believed to involve the disruption of microbial cell membrane integrity and the inhibition of protein synthesis, which collectively hinder the growth and survival of various pathogens. biosynth.com The exploration of alkaloids as antimicrobials is a significant area of research, as they represent a diverse group of natural compounds with various mechanisms, including the inhibition of bacterial cell wall synthesis, alteration of cell membrane permeability, and disruption of nucleic acid and protein synthesis. nih.govmdpi.com

While direct studies on this compound are limited in this area, research on structurally related atisine-type diterpenoid alkaloids has revealed significant neuroprotective effects. nih.gov Spiramine T, isolated from Spiraea japonica var. acuta, has shown protective effects against cerebral ischemia-reperfusion injury in animal models. nih.govnih.gov In studies using gerbils, Spiramine T markedly reduced the stroke index and decreased the concentration of cortical calcium and lipid peroxides in a dose-dependent manner. nih.gov These findings suggest that the neuroprotective mechanism of this related spiramine may be linked to reducing calcium accumulation and lipid peroxidation. nih.gov Further investigation showed that Spiramine T's effects were also related to the modulation of endogenous antioxidant enzyme activities, such as increasing glutathione (B108866) peroxidase (GSH-PX), and reducing the formation of nitric oxide. nih.gov

Antimicrobial Properties of Spiramine Alkaloids

Molecular Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by distinct molecular mechanisms.

Induction of Apoptosis: The anticancer effect is mediated through the induction of apoptosis via a Bax/Bak-independent pathway. nih.gov The chemical structure, particularly the α,β-unsaturated ketone group acting as a 'Michael reaction acceptor' and the oxazolidine ring, is critical for this activity. nih.gov This mechanism allows the compound to bypass common resistance pathways that involve the Bcl-2 family of proteins.

Anti-inflammatory Effects: The anti-inflammatory action is linked to the inhibition of pro-inflammatory mediators. Specifically, Spiramine C/D have been shown to reduce the production of nitric oxide (NO). rsc.orgnih.gov

Antiplatelet Aggregation: The mechanism for antiplatelet activity involves the selective inhibition of the Platelet-Activating Factor (PAF) receptor pathway, though some derivatives show broader activity. nih.govresearchgate.net Structure-activity studies confirm that the oxazolidine ring and oxygenation at the C-15 position are key structural features for this inhibitory effect. researchgate.netresearchgate.net

Neuroprotective Effects (of related alkaloids): The neuroprotective mechanism demonstrated by the related alkaloid Spiramine T involves multiple pathways. These include the reduction of excitotoxicity and oxidative stress by limiting calcium accumulation and lipid peroxidation, and the modulation of endogenous antioxidant systems and nitric oxide synthesis. nih.govnih.gov

Apoptosis Induction Pathways (e.g., Bax/Bak-independent mechanisms)

Spiramine derivatives have been identified as potent inducers of apoptosis through mechanisms that are independent of the canonical Bax/Bak pathway. nih.govcnjournals.com The intrinsic pathway of apoptosis is centrally regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, where the pro-apoptotic members Bax and Bak are crucial for mitochondrial outer membrane permeabilization. However, certain derivatives of Spiramine C and D, particularly those containing an α,β-unsaturated ketone moiety, have demonstrated the ability to induce cell death in mouse embryonic fibroblast (MEF) cells that are deficient in both Bax and Bak (Bax-/-/Bak-/-). nih.govresearchgate.net This capability signifies a valuable therapeutic potential, as it can bypass common resistance mechanisms in cancer cells that often involve the downregulation of Bax and Bak. nih.gov

The mechanism underlying this Bax/Bak-independent apoptosis has been partly elucidated through studies on the semisynthetic derivative 15-Oxospiramilactone (B609486), also known as S3. researchgate.net Research has shown that S3 induces the upregulation of the BH3-only protein Bim in Bax-/-/Bak-/- MEF cells. researchgate.net This upregulation is a critical step in triggering apoptosis. The activation cascade begins with S3 targeting and inhibiting the selenoproteins thioredoxin reductase 1 (TrxR1) and thioredoxin reductase 2 (TrxR2) by binding to their selenocysteine (B57510) residues. researchgate.net This inhibition disrupts cellular redox homeostasis, leading to the activation of the transcription factor FOXO3a. researchgate.net Activated FOXO3a then upregulates the expression of Bim, which ultimately initiates the Bax/Bak-independent apoptotic pathway. researchgate.net The cytotoxicity of these spiramine derivatives in various tumor cell lines, including multidrug-resistant ones like MCF-7/ADR, corresponds positively with their ability to induce this form of apoptosis. nih.govresearchgate.net

| Spiramine Derivative Feature | Target Cells | Observed Effect | Pathway |

| α,β-unsaturated ketone | Bax(-/-)/Bak(-/-) MEFs | Apoptosis Induction | Bax/Bak-independent |

| α,β-unsaturated ketone | Tumor cell lines (e.g., MCF-7/ADR) | Cytotoxicity | Bax/Bak-independent |

| 15-Oxospiramilactone (S3) | Bax(-/-)/Bak(-/-) MEFs | Upregulation of Bim protein | TrxR1/2 Inhibition → FOXO3a Activation → Bim Upregulation |

Modulation of Mitochondrial Dynamics (e.g., MFN1 interaction)

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular health, energy production, and quality control. anr.frmdpi.com This process, known as mitochondrial dynamics, is governed by a set of specialized proteins. frontiersin.org Mitochondrial fusion is mediated by mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane (OMM) and Optic Atrophy 1 (OPA1) on the inner membrane. mdpi.commdpi.com MFN1 and MFN2 are GTPase proteins that tether adjacent mitochondria and facilitate the fusion of their outer membranes. frontiersin.org

The spiramine derivative 15-Oxospiramilactone (S3) has been found to influence mitochondrial dynamics. researchgate.net S3 targets USP30, a deubiquitinase located in the mitochondria. researchgate.net The function of USP30 is to regulate mitochondrial morphology by removing ubiquitin chains from proteins like MFN1 and MFN2. researchgate.net By targeting USP30, S3 can indirectly modulate the ubiquitination status of MFN1 and MFN2, thereby influencing the balance of mitochondrial fusion and fission. researchgate.net While MFN1 is considered the primary mediator of OMM fusion, both mitofusins are essential for maintaining the mitochondrial network's integrity. mdpi.commdpi.com Disruptions to this balance can lead to severe cellular defects, including fragmented mitochondria and impaired respiration. mdpi.com

| Compound | Target Protein | Cellular Location | Downstream Effect |

| 15-Oxospiramilactone (S3) | USP30 | Mitochondria | Modulation of MFN1/MFN2 deubiquitination |

Cellular Pathway Modulation

In addition to inducing apoptosis and modulating mitochondrial dynamics, spiramine derivatives have been shown to affect key cellular signaling pathways implicated in cancer development. One such derivative, 15-oxospiramilactone, has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colon cancer. nih.gov 15-oxospiramilactone exerts its inhibitory effect by modulating the interaction between Axin and the low-density lipoprotein receptor-related protein 5/6 (LRP5/6), which is a critical step in the Wnt signaling cascade. nih.gov By disrupting this interaction, the compound can suppress the tumorigenesis of colon cancer cells. nih.gov

Furthermore, as detailed in the context of apoptosis induction (Section 4.2.1), the spiramine derivative S3 (15-Oxospiramilactone) directly modulates the FOXO3a signaling pathway. researchgate.net It achieves this by inhibiting the antioxidant enzymes TrxR1 and TrxR2, leading to oxidative stress and subsequent activation of the FOXO3a transcription factor. researchgate.net The activation of FOXO3a is a key event that links the compound to the upregulation of the pro-apoptotic protein Bim, thereby providing a clear mechanism of cellular pathway modulation that results in a specific biological outcome. researchgate.net

| Derivative | Modulated Pathway | Mechanism of Action | Consequence |

| 15-oxospiramilactone | Wnt/β-catenin | Modulates Axin-LRP5/6 interaction | Inhibition of colon cancer cell tumorigenesis nih.gov |

| 15-Oxospiramilactone (S3) | FOXO3a Pathway | Inhibits TrxR1/TrxR2, leading to FOXO3a activation | Upregulation of pro-apoptotic Bim protein researchgate.net |

Structure Activity Relationship Sar Studies of Spiramine D and Derivatives

Methodological Approaches in SAR Analysis of Spiramine Derivatives

The SAR analysis of spiramine derivatives employs a combination of traditional and modern techniques to establish a clear link between molecular structure and biological function. creative-proteomics.comresearchgate.net This process is iterative, involving the synthesis of various analogs and subsequent biological testing to refine the understanding of the pharmacophore. creative-proteomics.com

In addition to traditional synthesis and testing, computational methods are increasingly vital in elucidating SAR. alliedacademies.orgsilicos-it.be Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling provide powerful tools for predicting the biological activity of novel compounds and understanding their interactions with biological targets. alliedacademies.orgnih.govnih.gov

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. alliedacademies.org

Molecular docking simulates the binding of a ligand to the active site of a target protein, helping to predict binding affinity and orientation. nih.govmdpi.com

Pharmacophore modeling identifies the essential 3D arrangement of functional groups necessary for biological activity, which can then be used to screen large compound libraries for potential new hits. nih.gov

These in silico methods accelerate the drug discovery process by prioritizing which derivatives to synthesize and test, saving significant time and resources. silicos-it.benih.gov For spiramine derivatives, these computational tools can help rationalize the observed activities and guide the design of analogs with enhanced potency and selectivity. mdpi.com

Correlation of Structural Elements with Biological Activity

Identification of Essential Structural Moieties for Observed Biological Responses

Through SAR studies, specific structural components of spiramine alkaloids have been identified as critical for their biological effects, including their apoptosis-inducing and antiplatelet activities. rsc.orgnih.gov

The oxazolidine (B1195125) ring is a recurring and essential feature in many biologically active spiramine derivatives. rsc.orgnih.govresearchgate.net Research has consistently shown that this heterocyclic moiety is necessary for the cytotoxicity and apoptosis-inducing capabilities of these compounds. rsc.orgnih.gov Studies on derivatives of spiramines C and D revealed that the presence of the oxazolidine ring was a prerequisite for their ability to induce apoptosis in cancer cells, including multidrug-resistant cell lines. nih.govresearchgate.net Preliminary SAR studies have confirmed that the oxazolidine ring is essential for the cytotoxic effects of these atisine-type diterpenoid alkaloids. rsc.org

The introduction of an α,β-unsaturated ketone group into the spiramine structure has been shown to significantly enhance its apoptosis-inducing and cytotoxic activities. nih.govcnjournals.com This functional group acts as a "Michael reaction acceptor," a reactive moiety that can form covalent bonds with biological nucleophiles like cysteine residues in proteins. researchgate.net Studies on spiramine C and D derivatives demonstrated that compounds bearing an α,β-unsaturated ketone could induce apoptosis even in Bax/Bak-deficient cells, suggesting a unique mechanism of action. nih.govresearchgate.net Furthermore, derivatives possessing a double 'Michael reaction acceptor' showed markedly increased activity in both inducing apoptosis and cytotoxicity against tumor cells. nih.govresearchgate.net

Table 1: Cytotoxicity (IC50, μM) of Spiramine Derivatives against Various Human Cancer Cell Lines

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) |

|---|---|---|---|---|---|

| S1 | 1.08 | 2.88 | 2.11 | 3.21 | 2.65 |

| S2 | 1.55 | 2.28 | 2.12 | 2.45 | 2.01 |

| S9 | - | - | - | - | - |

| S11 | - | - | - | - | - |

| Cisplatin (Control) | 2.98 | 10.31 | 11.23 | 14.32 | 10.45 |

Data sourced from Hao et al. (2014) as presented in a 2024 review. rsc.org S1, S2, S9, and S11 are derivatives of spiramines C and D. "-" indicates data not specified in the source.

SAR studies have also shed light on the structural requirements for the antiplatelet activity of spiramine alkaloids. nih.gov The presence of an oxazolidine ring is considered essential for these effects. nih.govrsc.org Furthermore, the nature of substitutions on the core structure significantly modulates the activity. Specifically, oxygen substitution at the C-15 position has been identified as a key factor for potent antiplatelet aggregation effects, particularly against platelet-activating factor (PAF). nih.gov For example, Spiramine C1 demonstrated a non-selective, concentration-dependent inhibition of platelet aggregation induced by PAF, ADP, and arachidonic acid. nih.gov In contrast, many other atisine-type diterpene alkaloids showed selective inhibition against PAF-induced aggregation. nih.gov This highlights that specific substitutions can determine not only the potency but also the selectivity of the antiplatelet action. nih.govrsc.org

Table 2: Antiplatelet Aggregation Activity of Spiramine C1

| Inducing Agent | IC50 (μM) |

|---|---|

| PAF | 30.5 ± 2.7 |

| ADP | 56.8 ± 8.4 |

| Arachidonic Acid | 29.9 ± 9.9 |

Data from a study on diterpene alkaloids from Spiraea japonica. nih.gov

Medicinal Chemistry Approaches and Derivative Development

Lead Optimization Strategies based on Spiramine D Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to yield a clinical candidate. rsc.org For this compound and its close analogue Spiramine C, research has centered on modifying their core structure to improve potency and understand structure-activity relationships (SAR). nih.govrsc.org this compound itself is an atisine-type diterpenoid alkaloid, part of a family of over 1500 natural compounds known for their complex, polycyclic structures and diverse pharmacological effects. rsc.orgnih.gov These alkaloids are primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera. rsc.orgnih.gov

A key optimization strategy has been the introduction of specific functional groups to the spiramine backbone. For instance, derivatives of Spiramine C and D bearing an α,β-unsaturated ketone have been synthesized and evaluated. nih.gov This modification is a classic medicinal chemistry tactic to introduce a "Michael reaction acceptor," a reactive moiety that can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, potentially leading to irreversible inhibition and enhanced biological effects. rsc.orgnih.gov

Preliminary SAR studies have revealed that the oxazolidine (B1195125) ring within the spiramine structure is crucial for its cytotoxic effects. rsc.orgnih.gov Furthermore, the C-7–O–C-20 ether bond has been identified as being unfavorable for cytotoxicity. rsc.org The most significant finding from these optimization efforts is that derivatives possessing two "Michael response receptor" groups exhibit markedly superior performance in inducing apoptosis and in their cytotoxicity against tumor cell lines compared to derivatives with only one such group. rsc.org

Design and Synthesis of Novel this compound Derivatives for Enhanced Biological Activity

The design and synthesis of novel derivatives are cornerstones of medicinal chemistry, aiming to create molecules with improved efficacy and selectivity. nih.gov The total synthesis of this compound, along with related compounds like Spiramine C and Spiraminol, has been successfully achieved, providing a foundation for creating structurally diverse analogues that are not accessible through isolation from natural sources. thieme-connect.comnih.gov These synthetic routes are complex, often involving innovative strategies such as ruthenium-catalyzed cycloisomerization to construct the core atisane (B1241233) skeleton. thieme-connect.comnih.gov

Building on the natural scaffold, researchers have synthesized a series of derivatives of Spiramine C and D (designated S1-S11) to probe their anticancer potential. nih.govrsc.org These synthetic efforts focused on modifying the spiramine structure to enhance its ability to induce apoptosis, a form of programmed cell death that is a key target for cancer therapies. nih.gov The introduction of an α,β-unsaturated ketone group was a primary design consideration, leading to compounds capable of inducing apoptosis even in cancer cells that are resistant to conventional stimuli (Bax/Bak-deficient cells). nih.gov This suggests that these new derivatives may act through novel mechanisms, potentially overcoming some forms of drug resistance. rsc.orgnih.gov

The antitumor activity of these structurally modified derivatives was evaluated against a panel of human cancer cell lines, revealing potent inhibitory effects on their proliferation. nih.gov The data below summarizes the cytotoxic activity of several spiramine derivatives.

| Compound | HL-60 (IC₅₀, μM) | SMMC-7721 (IC₅₀, μM) | A-549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | SW-480 (IC₅₀, μM) |

|---|---|---|---|---|---|

| S1 | 1.34 | 1.04 | 2.03 | 0.67 | 1.97 |

| S2 | 2.73 | 2.63 | 3.09 | 1.12 | 2.81 |

| S3 | >10 | >10 | >10 | >10 | >10 |

Table 1: Cytotoxicity (IC₅₀ values) of selected Spiramine C and D derivatives (S1, S2, S3) against various human cancer cell lines. rsc.org

Application of Medicinal Chemistry Principles in this compound Research

The exploration of this compound and its derivatives is a clear illustration of core medicinal chemistry principles in action. The process begins with a natural product lead, which is then systematically modified to establish a structure-activity relationship (SAR). nih.gov SAR studies are fundamental to understanding which parts of a molecule are responsible for its biological effects, guiding the rational design of more effective drugs. rsc.org

In the case of spiramines, researchers have established several key SAR points:

The integrity of the oxazolidine ring is essential for cytotoxic activity. rsc.orgnih.gov

The presence of a C-7–O–C-20 ether bond is detrimental to cytotoxicity. rsc.org

Introducing α,β-unsaturated ketone moieties (Michael acceptors) significantly enhances the pro-apoptotic and cytotoxic activities. nih.gov

Derivatives with two Michael acceptors are more potent than those with one, demonstrating a "dose-dependent" effect at the molecular level. rsc.org

These findings allow medicinal chemists to formulate hypotheses about the mechanism of action and to design future generations of compounds with potentially greater therapeutic windows. For example, the discovery that these derivatives can induce apoptosis independently of the Bax/Bak pathway suggests they could be effective against tumors that have developed resistance to other apoptosis-inducing agents. rsc.orgnih.gov This highlights how medicinal chemistry not only improves potency but also seeks to address significant clinical challenges like drug resistance. rsc.org

Analytical Methodologies in Spiramine D Research

Chromatographic Techniques for Isolation and Analysis

Chromatography is a fundamental technique for the separation of chemical compounds. khanacademy.org In the context of Spiramine D research, various chromatographic methods are employed to isolate it from its natural sources and to analyze its presence in different matrices. slideshare.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive analytical chemistry technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgresearchgate.net This hyphenated technique is particularly valuable in the analysis of complex samples, such as those encountered in natural product chemistry. wikipedia.org LC-MS allows for the separation of this compound from other related compounds and impurities, while the mass spectrometer provides information on its molecular weight and can aid in its identification. wikipedia.orgnih.gov

The process involves introducing a liquid sample, which may contain this compound, into an LC column. The different components of the sample interact differently with the column's stationary phase, leading to their separation over time. wikipedia.org As the separated components elute from the column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. nih.gov This allows for highly selective and sensitive detection of the target compound. eag.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgshimadzu.com It is a type of column chromatography where the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. wikipedia.org This high pressure allows for the use of smaller particle sizes in the stationary phase, leading to higher resolution separations compared to traditional column chromatography. wikipedia.orgglobalresearchonline.net

In the context of this compound research, HPLC is employed for both analytical and preparative purposes. metwarebio.com Analytical HPLC can be used to determine the purity of a this compound sample and to quantify its concentration. globalresearchonline.net Preparative HPLC, on the other hand, is used to isolate larger quantities of pure this compound from a mixture for further studies. metwarebio.com The choice of stationary phase (e.g., normal-phase or reversed-phase) and mobile phase composition is critical for achieving optimal separation of this compound from other compounds. wikipedia.org A study on the related compound spiramycin (B21755) utilized normal-phase HPLC with a LiChrosorb® NH2 column and a mobile phase of acetonitrile-water for its determination in biological samples. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable tools for determining the chemical structure of molecules and for quantifying their amounts. utas.edu.aunptel.ac.in These methods are based on the interaction of electromagnetic radiation with the sample. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used in sequence to analyze the fragments of a selected ion. wikipedia.orgnationalmaglab.org This method provides detailed structural information by breaking down a specific precursor ion into smaller product ions. nationalmaglab.org The fragmentation pattern is often unique to a particular molecule and can be used to confirm its identity and elucidate its structure. plos.orgresearchgate.net

In the analysis of this compound, a precursor ion corresponding to the molecular weight of the compound is selected in the first mass analyzer. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. researchgate.net The fragmentation pattern of Spiramine C/D has been studied, providing insights into its structural components. researchgate.net

Table 1: Key Fragmentation Techniques in Mass Spectrometry

| Technique | Description |

| Collision-Induced Dissociation (CID) | The most common fragmentation method where ions are accelerated and collided with a neutral gas, causing them to break apart. |

| Electron Capture Dissociation (ECD) | A non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications on peptides and proteins. nationalmaglab.org |

| Electron Transfer Dissociation (ETD) | Similar to ECD, this method involves transferring an electron to a multiply charged precursor ion, leading to fragmentation. nationalmaglab.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgbyjus.com It is based on the magnetic properties of certain atomic nuclei. libretexts.org For structural elucidation, NMR is used to determine the connectivity of atoms within a molecule. wikipedia.orglibretexts.org

In the study of this compound, various NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are employed to assign the chemical shifts of all the protons and carbons in the molecule. researchgate.net This information, combined with coupling constant data, allows for the complete determination of the compound's complex three-dimensional structure. researchgate.net While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for the structural elucidation of complex natural products is well-established. researchgate.netvedomostincesmp.ru

Table 2: Common NMR Spectroscopy Techniques

| Technique | Information Provided |

| ¹H NMR | Provides information about the number and types of hydrogen atoms in a molecule. byjus.com |

| ¹³C NMR | Provides information about the carbon skeleton of a molecule. mdpi.com |

| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with the carbon atoms they are directly attached to. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. |

Ultraviolet (UV) Spectrometry for Compound Identification

Ultraviolet (UV) spectroscopy is an analytical technique that measures the absorption of UV light by a sample. longdom.orgwikipedia.org This absorption is due to electronic transitions within the molecule. ej-eng.org The UV spectrum, which is a plot of absorbance versus wavelength, can be used for both qualitative and quantitative analysis. longdom.orgresearchgate.net

For compounds like this compound, which likely contain chromophores (parts of the molecule that absorb light), UV spectrometry can serve as a preliminary identification tool. wikipedia.org The wavelength of maximum absorption (λmax) can be characteristic of a particular compound or class of compounds. researchgate.net While not as structurally informative as NMR or MS, UV spectrometry is a simple and rapid method that can be used to monitor the purity of a sample and to quantify its concentration using the Beer-Lambert law. longdom.orgej-eng.org The technique is often used in conjunction with HPLC, where a UV detector is employed to monitor the compounds as they elute from the column. nih.gov

Method Development and Validation Protocols for this compound Analysis

The accurate quantification and characterization of this compound in various samples, from natural product extracts to synthetic reaction mixtures, necessitate the development and validation of robust analytical methodologies. The process ensures that the chosen analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. europa.eufda.gov Key analytical techniques employed in this compound research include chromatography and spectroscopy, each requiring specific protocols for development and validation.

Method development for this compound analysis focuses on optimizing the parameters of analytical techniques to achieve high resolution, sensitivity, and selectivity, particularly for distinguishing it from structurally similar compounds like Spiramine C. escholarship.orgspirochem.com This involves a systematic investigation of various experimental conditions to establish a reliable analytical procedure. americanpharmaceuticalreview.com Following development, a rigorous validation process is undertaken to demonstrate the method's suitability and reliability, adhering to internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation and quantification of this compound. wikipedia.org LC-MS, in particular, combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity. wikipedia.orgamegroups.org Tandem MS (MS/MS) analysis is especially useful for structural confirmation by examining the fragmentation patterns of the molecule. researchgate.netkib.ac.cn

For absolute structure elucidation, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the molecule. nih.gov X-ray crystallography, which involves diffracting X-rays through a single crystal of the compound, allows for the determination of the precise three-dimensional atomic and molecular structure. scispace.comwikipedia.org

Interactive Table 1: Representative HPLC Method Parameters for Diterpenoid Alkaloid Analysis This table illustrates typical starting conditions for developing an HPLC method for compounds structurally similar to this compound. Optimization would be required for specific applications.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar compounds like diterpenoid alkaloids. researchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) gradient | Allows for the effective elution and separation of multiple components in a complex mixture. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good separation efficiency without excessive pressure. researchgate.net |

| Detection | UV at 210-235 nm or Mass Spectrometry (MS) | UV detection is common for compounds with chromophores, while MS provides higher selectivity and mass information. wikipedia.orgresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Controlling temperature ensures reproducible retention times and can improve peak shape. americanpharmaceuticalreview.com |

Interactive Table 2: Reported ¹H NMR Spectroscopic Data for this compound The following data is crucial for the structural confirmation of this compound.

| Proton Signal | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| H-7 | 7.13 | d, J = 8.2 |

| H-6 | 6.95 | d, J = 2.0 |

Data sourced from a study on the synthesis of spiramines C and D. escholarship.org

Method Validation Protocols

The validation of an analytical method for this compound ensures its reliability for its intended use, such as impurity testing or quantification in a formulation. europa.eu The process involves evaluating several key performance characteristics. pharmabeginers.com

Specificity/Selectivity : This demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other related spiramine alkaloids.

Linearity and Range : Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmabeginers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery. europa.eu

Precision : This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). pharmabeginers.com It provides an indication of the method's reliability during normal usage. pharmabeginers.com

Interactive Table 3: Typical Validation Parameters and Acceptance Criteria for a this compound HPLC Assay Based on general pharmaceutical industry standards and ICH guidelines. europa.eupharmaguideline.com

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | The peak for this compound is well-resolved from other peaks (e.g., isomers, impurities) with no interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% of the known amount. |

| Precision (Relative Standard Deviation, %RSD) | Repeatability (Intra-assay): %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%. pharmaguideline.com |

| Range | Typically 80% to 120% of the target concentration. |

| Robustness | System suitability parameters pass, and results show no significant changes with varied conditions; %RSD of results should be within acceptable limits. |

Future Directions in Spiramine D Research

Exploration of Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

While the biosynthetic precursor of spiramine alkaloids has been identified as spiraminol, many aspects of the biosynthetic pathway of Spiramine D remain to be discovered. researchgate.netresearchgate.net Future research will likely focus on identifying and characterizing the specific enzymes responsible for the intricate cyclization and oxidation reactions that lead to the formation of this compound. beilstein-journals.orgnih.gov The use of labeled precursors, such as L-[2-(13)C,(15)N]serine, has already provided insights into the incorporation of nitrogen into the spiramine skeleton, and further studies of this nature will be crucial. researchgate.net

A key area of investigation will be the elucidation of the enzymatic transformations that convert the atisane-type diterpene skeleton into the complex ABEFG ring system of this compound. rsc.org This includes understanding the role of enzymes like cytochrome P450s and dioxygenases in the late-stage oxidations that are critical for generating the final structure. beilstein-journals.orgnih.gov The discovery of crosstalk between different biosynthetic pathways, as seen in the formation of other complex natural products, suggests that similar unexpected enzymatic reactions could be involved in this compound biosynthesis. nih.gov Unraveling these pathways could not only provide a deeper understanding of natural product biosynthesis but also open up possibilities for chemo-biosynthetic production platforms. thieme-connect.com

Development of Novel and Efficient Synthetic Strategies

The total synthesis of this compound and its congeners is a significant challenge that has spurred innovation in synthetic organic chemistry. nih.gov Early bio-inspired synthetic strategies have successfully constructed the complex azapentacyclic ABEFG ring systems. rsc.org These routes often feature key steps such as tandem retro-Diels-Alder/intramolecular Diels-Alder sequences and highly efficient, diastereoselective 1,7-enyne cycloisomerizations. nih.govresearchgate.net

Future synthetic efforts will likely focus on improving the efficiency and stereoselectivity of these multi-step sequences. chinesechemsoc.org The development of novel catalytic asymmetric reactions will be crucial for accessing unnatural derivatives of this compound, which could lead to compounds with enhanced biological activities. thieme-connect.com Researchers are also exploring divergent total synthesis approaches, which aim to produce a variety of atisane-type diterpenoids from a common intermediate, thereby streamlining the synthesis of a range of related natural products. researchgate.netresearchgate.net The application of dearomative logic in retrosynthetic analysis is another promising avenue for simplifying the construction of the intricate polycyclic core of this compound. rsc.org

Advanced Mechanistic Elucidation Studies at the Molecular and Cellular Levels

While the anti-inflammatory and anti-platelet aggregation effects of spiramine alkaloids are known, the precise molecular and cellular mechanisms underlying these activities are not fully understood. researchgate.nettandfonline.com Future research will need to employ advanced techniques to identify the specific protein targets and signaling pathways that are modulated by this compound. nih.gov This could involve studies on its interaction with voltage-gated ion channels, which are known targets for other diterpenoid alkaloids. thieme-connect.com

Understanding how this compound affects cellular processes at a molecular level is key to explaining its therapeutic effects. nih.gov For instance, investigating its influence on gene expression programs and synaptic plasticity could reveal novel mechanisms of action. nih.gov Such studies will be instrumental in validating this compound as a lead compound and guiding the development of more potent and selective derivatives.

Innovation in SAR-Driven Design for Targeted Biological Applications

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. oncodesign-services.comgardp.org For this compound, SAR studies will involve the synthesis and biological evaluation of a series of analogs with systematic structural modifications. oncodesign-services.comresearchgate.net This will help to identify the key structural features responsible for its therapeutic effects and to design new compounds with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.comdrugdesign.org

By understanding the SAR of spiramycins and other related compounds, researchers can make informed decisions about which parts of the this compound molecule to modify. nih.govsemanticscholar.org This knowledge can be used to develop derivatives with enhanced activity against specific biological targets, potentially leading to new treatments for a variety of diseases. researchgate.net

Integration of Multi-Omics Approaches for Comprehensive Understanding

A holistic understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" technologies. thermofisher.comwikipedia.org This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. thermofisher.comnih.govnih.gov

By analyzing these large datasets, researchers can identify the biological networks and pathways that are most significantly affected by this compound. nih.govnih.gov This can reveal novel mechanisms of action and potential biomarkers for predicting treatment response. frontiersin.orglabmanager.com The application of multi-omics approaches to the study of this compound has the potential to accelerate the discovery of new therapeutic applications and facilitate the development of personalized medicine strategies. frontiersin.orgnih.gov

常见问题

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Spiramine D’s pharmacological properties?

- Methodology : Conduct a systematic review using databases like PubMed, Scopus, and Web of Science. Apply search filters (e.g., "this compound AND [mechanism, synthesis, efficacy]") and analyze results for recurring limitations, such as inconsistent dosage ranges or unvalidated biomarkers. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries and prioritize understudied areas . Cross-reference findings with preclinical data to identify discrepancies between in vitro and in vivo results .

Q. What experimental designs are optimal for preliminary evaluation of this compound’s bioactivity?

- Methodology : Begin with in vitro assays (e.g., enzyme inhibition, receptor-binding studies) to establish baseline activity. Use dose-response curves to determine IC50 values and compare against known standards. For in vivo models , select species-specific pharmacokinetic studies to assess bioavailability, followed by efficacy trials in disease-relevant animal models (e.g., neurodegenerative or metabolic disorders). Ensure blinding and randomization to minimize bias .

Q. How should researchers validate the purity of synthesized this compound?

- Methodology : Employ chromatographic techniques (HPLC, LC-MS) with certified reference standards. Validate methods using ICH guidelines (e.g., specificity, accuracy, linearity). For structural confirmation, combine NMR spectroscopy (1H, 13C) with computational simulations (e.g., DFT calculations) to cross-verify spectral data .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodology : Perform a meta-analysis to quantify heterogeneity using tools like RevMan or R’s metafor package. Stratify studies by variables such as dosage, administration route, and model organisms. Conduct sensitivity analyses to exclude outliers. If contradictions persist, design replication studies with standardized protocols (e.g., identical cell lines, endpoint assays) to isolate confounding factors .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodology : Use Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration, solvent polarity). Analyze results via response surface methodology (RSM) to identify optimal conditions. For byproduct reduction, employ green chemistry principles (e.g., biocatalysts, flow reactors) and monitor intermediates with real-time spectroscopy .

Q. How can computational models predict this compound’s interaction with novel targets?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) against protein databases (e.g., PDB) to identify potential targets. Validate predictions with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability. Cross-correlate results with transcriptomic or proteomic data from treated cell lines to confirm mechanistic pathways .

Methodological Considerations

- Data Interpretation : Use Bayesian statistics to model uncertainty in low-sample studies. For conflicting results, apply causal inference frameworks (e.g., counterfactual analysis) to distinguish correlation from causation .

- Ethical Compliance : For studies involving animal or human tissues, adhere to IRB protocols (e.g., NIH guidelines) and document informed consent procedures. Address vulnerability factors (e.g., genetic predispositions) in risk assessments .

- Reproducibility : Archive raw data and code in repositories like Zenodo or GitHub. Provide step-by-step protocols in supplementary materials, including equipment specifications and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。